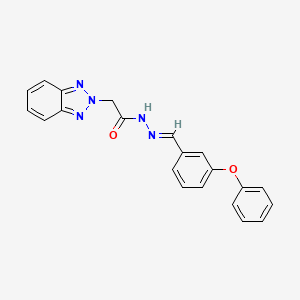
(3R*,4R*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-ethylpiperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3R*,4R*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-ethylpiperidine-3,4-diol" is a structurally complex molecule, suggesting involvement in intricate chemical synthesis routes, notable for its stereochemistry and functional groups which may influence its chemical reactivity and physical properties.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step synthetic routes, starting from simpler precursors, through processes such as nucleophilic substitutions, catalytic hydrogenations, and stereoselective additions. The use of chiral catalysts or protecting groups may be crucial to achieve the desired stereochemistry (Zhang et al., 2018).
Molecular Structure Analysis
Determining the molecular structure of such a compound typically involves spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques allow for the elucidation of the molecule's stereochemistry, bonding environment, and conformational preferences (Meskini et al., 2011).
Chemical Reactions and Properties
The presence of both a pyrrolidinyl group and a piperidine moiety within the same molecule suggests a rich chemistry, potentially engaging in various chemical reactions such as nucleophilic attacks, electrophilic substitutions, and redox reactions. The chloro and hydroxyl groups also add layers of reactivity, facilitating further functionalization of the molecule (Hammer et al., 1972).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and boiling point, can be influenced by its molecular structure. The presence of polar functional groups and stereochemistry may affect its phase behavior, solubility in different solvents, and crystalline structure (Wang et al., 2017).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with other molecules are key aspects of its chemical properties. Studies on similar compounds can provide insights into how functional groups' arrangement and stereochemistry influence reactivity patterns, acidity/basicity, and potential for forming supramolecular structures through non-covalent interactions (Procopiou et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Interactions
- Nucleophilic Displacement Reactions : Studies have explored the behavior of similar compounds in nucleophilic displacement reactions, providing insights into their synthetic versatility and the formation of pyrrolidine and piperidine isomers through a two-step, neighboring group participation mechanism (Hammer, Heller, & Craig, 1972).
- Non-Covalent Interactions : Investigations on the non-covalent interactions within structures akin to the query compound have been conducted, highlighting their significance in molecular design and potential applications in materials science and drug design (Zhang et al., 2018).
Potential Biological Applications
- Antimycobacterial Activity : Some compounds structurally related to the query chemical have been synthesized and evaluated for their antimycobacterial activity, showing promise as therapeutic agents against Mycobacterium tuberculosis (Ranjith Kumar et al., 2009).
- Cancer Research : Research into related compounds has also explored their potential anticancer properties, with specific derivatives showing efficacy against various cancer cell lines, indicating a potential pathway for the development of new anticancer agents (Czerwińska et al., 2017).
Eigenschaften
IUPAC Name |
(3-chloro-4-pyrrolidin-1-ylphenyl)-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-18(24)7-10-21(12-16(18)22)17(23)13-5-6-15(14(19)11-13)20-8-3-4-9-20/h5-6,11,16,22,24H,2-4,7-10,12H2,1H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTQTPVPTCHUBI-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1O)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCN(C[C@H]1O)C(=O)C2=CC(=C(C=C2)N3CCCC3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(3-chloro-4-pyrrolidin-1-ylbenzoyl)-4-ethylpiperidine-3,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)
![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)
![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)
![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)
